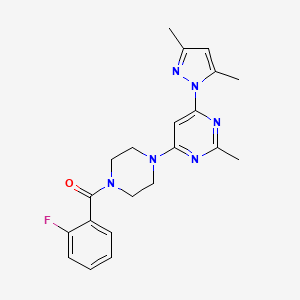
(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-fluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heterocyclic compounds, particularly those incorporating pyrazole, pyrimidine, piperazine, and fluorophenyl groups, play a crucial role in medicinal chemistry due to their diverse biological activities. They have been extensively explored for their potential in drug discovery, targeting various receptors and biological pathways.
Synthesis Analysis
The synthesis of complex heterocyclic compounds typically involves multi-step organic reactions, including nucleophilic substitution, cyclization, and amide bond formation. For instance, a study on a similar heterocyclic compound detailed the preparation through a combination of these techniques, ensuring the introduction of specific functional groups at designated positions on the molecule (Prasad et al., 2018).
Molecular Structure Analysis
X-ray diffraction studies are a primary method for elucidating the molecular structure of heterocyclic compounds, providing insights into their conformation, crystal system, and stabilization mechanisms via hydrogen bonding and other intermolecular interactions. Hirshfeld surface analysis further aids in understanding the solid-state behavior of these molecules by detailing the types of contacts contributing to crystal packing (Prasad et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of heterocyclic compounds containing pyrazole, pyrimidine, and piperazine units can be influenced by the presence of substituents, which affect their electron distribution and, consequently, their interaction with biological targets. Studies often explore the electrophilic and nucleophilic centers within these molecules to predict their reaction pathways and potential bioactivity.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the compound's application in drug formulation. These properties are directly related to the compound's molecular structure and can be predicted or confirmed through experimental methods, including differential scanning calorimetry (DSC) and polarimetry.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards specific reagents, and stability under physiological conditions, are essential for determining the compound's suitability as a drug candidate. These properties are influenced by the heterocyclic framework and substituents of the molecule, dictating its pharmacological profile and interaction with biological targets.
References
- Prasad, S., Anandakumar, C., Raghu, A., Reddy, K. R., Urs, M., & Naveen, S. (2018). Synthesis, structural exploration, and Hirshfeld surface analysis of a novel bioactive heterocycle: (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone. Chemical Data Collections. https://consensus.app/papers/synthesis-exploration-hirshfeld-surface-analysis-prasad/d826bfd70a725d17a8a2f8072f064e46/?utm_source=chatgptThis synthesized overview provides a foundational understanding of the approaches to studying complex heterocyclic compounds similar to "(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-fluorophenyl)methanone". Due to the specificity of the requested compound, direct studies on it may not be available, but the general methodologies and analyses apply across the field of heterocyclic chemistry and pharmacological research.
Wissenschaftliche Forschungsanwendungen
Antipsychotic Potential and CNS Activity
- Research shows that compounds structurally related to (4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-fluorophenyl)methanone have exhibited potential antipsychotic effects and central nervous system depressant activity (Butler et al., 1984). Moreover, these compounds have shown anticonvulsant properties and a low order of acute toxicity, with some demonstrating a behavioral profile suggestive of antipsychotic activity (Wise et al., 1987).
Anticancer and Antimicrobial Properties
- A study has found that aminopyrazoles, structurally similar to the chemical , cause mammary cancer in rats and induce mutations in bacteria, highlighting a potential role in understanding carcinogenic processes and mutagenic properties (Aust & Wold, 1986). Additionally, several pyrazole derivatives have shown antimicrobial and antifungal properties, suggesting their utility in developing new antimicrobial agents (Kumar et al., 2012).
Novel Pharmacological Effects
- Research on similar pyrazole compounds indicates that they can have novel pharmacological effects, such as acting as sodium channel blockers and exhibiting anticonvulsant activities. This suggests potential therapeutic applications in neurological disorders (Malik & Khan, 2014).
Molecular Structure and Interaction Studies
- Investigations into the molecular structure and intermolecular interactions of pyrazole derivatives provide insights into their chemical behavior and potential applications in drug design (Shawish et al., 2021).
Eigenschaften
IUPAC Name |
[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O/c1-14-12-15(2)28(25-14)20-13-19(23-16(3)24-20)26-8-10-27(11-9-26)21(29)17-6-4-5-7-18(17)22/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXHFJKFEWEQDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=CC=CC=C4F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-fluorophenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

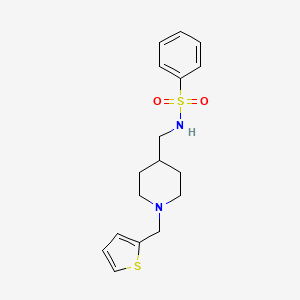
![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(2-((tert-butylthio)methyl)piperidin-1-yl)methanone](/img/structure/B2487898.png)
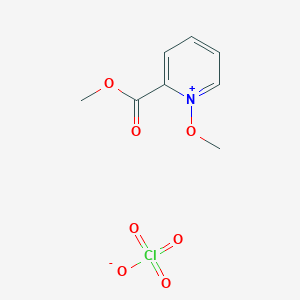
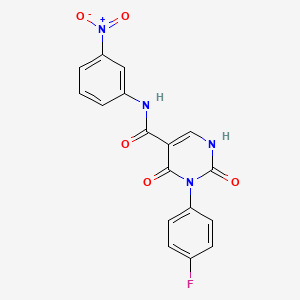

![[2-amino-6-(dimethylamino)-9H-purin-9-yl]acetic acid](/img/structure/B2487902.png)
![N-(2-fluorophenyl)-2-(3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetamide](/img/structure/B2487903.png)
![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2487905.png)
![2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2487908.png)
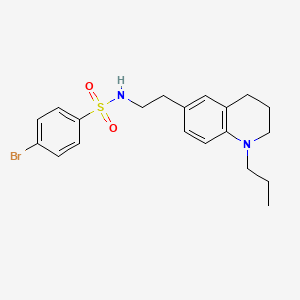
![3-(2-aminoethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B2487912.png)
![3-(4-Bromophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2487915.png)
![4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione](/img/no-structure.png)
